3-(aminomethyl)-2-chlorophenol hydrobromide
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Overview
Description
3-(aminomethyl)-2-chlorophenol hydrobromide is an organic compound that features a phenol group substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-(aminomethyl)-2-chlorophenol hydrobromide typically involves the reaction of 2-chlorophenol with formaldehyde and ammonia, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(aminomethyl)-2-chlorophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 3-(aminomethyl)-2-chlorophenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(aminomethyl)-2-chlorophenol hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2-chlorophenol hydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
3-(aminomethyl)-2-chlorophenol hydrobromide can be compared with similar compounds such as:
3-(aminomethyl)-2-chlorophenol: Lacks the hydrobromide salt form, which may affect its solubility and reactivity.
3-(aminomethyl)-2-bromophenol: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
3-(aminomethyl)-2-fluorophenol: Contains a fluorine atom, which significantly alters its electronic properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity in various applications.
Properties
CAS No. |
2763775-89-7 |
---|---|
Molecular Formula |
C7H9BrClNO |
Molecular Weight |
238.5 |
Purity |
95 |
Origin of Product |
United States |
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